molecular formula C7H8ClFN2O B1451179 2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1797824-90-8

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No. B1451179
M. Wt: 190.6 g/mol
InChI Key: HJPMBFGQLHDEGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is C7H8ClFN2O . The molecular weight is 190.6026 .

Scientific Research Applications

Synthesis and Biological Activity

One area of application involves the synthesis and investigation of the biological activity of related compounds. For instance, studies on the synthesis of ring-fluorinated phenylephrines from corresponding fluorinated hydroxybenzaldehydes, including compounds structurally related to "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride," reveal the significant impact of ring fluorination on adrenergic properties. These alterations in potency and selectivity for alpha- and beta-adrenergic systems offer insights into the influence of fluorine on molecular interactions and biological outcomes (Kirk et al., 1986).

Material Science and Polymer Chemistry

In material science, the synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines, including those structurally related to "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride," demonstrates the compound's relevance. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the material's potential for high-performance applications (Xie et al., 2001).

Organic Synthesis

Furthermore, "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride" and its analogs play a crucial role in organic synthesis, where their unique chemical properties are harnessed to develop new synthetic routes and reactions. The exploration of ortho-selective cross-coupling of fluorobenzenes with Grignard reagents, facilitated by the presence of directing groups like hydroxy, underscores the strategic use of fluorinated compounds in constructing complex molecular architectures (Manabe & Ishikawa, 2008).

Analytical Chemistry and Radiopharmaceutical Development

In analytical chemistry and radiopharmaceutical development, the manipulation of fluorine atoms within molecules similar to "2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride" has led to the creation of novel probes and tracers. For example, the synthesis of [(18)F]4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide as a potential PET probe illustrates the critical role of fluorine in developing diagnostic tools (Huang, Gillies, & Tian, 2015).

properties

IUPAC Name

2-fluoro-6-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMBFGQLHDEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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